BenchChemオンラインストアへようこそ!

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide

EV-D68 antiviral 2C inhibitor CPE assay

R523062 is the only direct-acting EV-D68 2C ATPase/helicase inhibitor confirmed by I227L resistance mutation. It also functions as a benchmark IMPDH prodrug (compound 21, IC₅₀ 1.41 µM in MPNST) activated via the NAD salvage pathway. Scaffold-switching analogs lose target engagement—procure the parent scaffold to guarantee batch-to-batch fidelity and enable quantitative SAR benchmarking against reversed amide derivatives.

Molecular Formula C17H14N2OS
Molecular Weight 294.37
CAS No. 314768-41-7
Cat. No. B3016682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide
CAS314768-41-7
Molecular FormulaC17H14N2OS
Molecular Weight294.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3
InChIInChI=1S/C17H14N2OS/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2
InChIKeyAVNHLGOIGSJODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





R523062 (314768-41-7) CAS: N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide for EV-D68 Antiviral and Oncology Research


R523062 (CAS 314768-41-7), chemically N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide, is a small-molecule antiviral agent identified through a phenotypic cytopathic effect (CPE)-based high-throughput screen against enterovirus D68 (EV-D68). It directly targets the viral 2C ATPase/helicase protein and reduces viral VP1 protein levels [1]. The compound demonstrates single-digit micromolar EC₅₀ values against multiple contemporary EV-D68 strains and serves as a validated chemical probe for 2C protein inhibition studies . Beyond antiviral applications, the same scaffold (designated compound 21) exhibits selective cytotoxicity against malignant peripheral nerve sheath tumor (MPNST) cell lines with an IC₅₀ of 1.41 μM, functioning as a prodrug that is metabolized by the NAD salvage pathway to inhibit IMPDH [2].

Why N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide Cannot Be Replaced by Generic Analogs in EV-D68 and MPNST Research


Substituting R523062 (compound 21) with structurally related thiophene carboxamide analogs—even those bearing minor substituent modifications—compromises both target engagement and functional potency in a scaffold-specific manner. In antiviral applications, the 2C-I227L mutation alone confers significant resistance to R523062, confirming that compound binding is exquisitely sensitive to the precise molecular topology of the thiophene-2-carboxamide core [1]. In oncology models, systematic SAR studies reveal that modifications to the pyridinyl group completely abolish cytotoxicity (IC₅₀ > 50 μM), and the reversed amide analog (compound 9) exhibits a 92-fold enhancement in potency, underscoring that even isosteric replacements within this scaffold produce non-interchangeable biological outcomes [2]. Generic substitution therefore risks both false-negative and false-positive results in target validation experiments.

Quantitative Differentiation of R523062 (314768-41-7) Against In-Class and Cross-Class Comparators


Antiviral Potency: R523062 vs. Guanidine HCl (Classic 2C Inhibitor) Against EV-D68

R523062 demonstrates approximately 20-fold greater antiviral potency against EV-D68 than the classic 2C inhibitor guanidine hydrochloride. In RD cell CPE assays, R523062 exhibits an EC₅₀ of 4.1 μM against the EV-D68 US/MO/14-18947 strain [1], whereas guanidine HCl inhibits EV-D68 strains with EC₅₀ values ranging from 80 to 135 μM under comparable assay conditions [2].

EV-D68 antiviral 2C inhibitor CPE assay

Strain Selectivity: EV-D68 vs. EV-A71 Differential Efficacy

R523062 exhibits pronounced selectivity for EV-D68 over EV-A71 strains, a property that distinguishes it from broader-spectrum 2C inhibitors. Against EV-D68 strains spanning multiple clades, R523062 maintains EC₅₀ values between 2.3 and 6.4 μM. In contrast, its activity against EV-A71 strains is markedly attenuated, with EC₅₀ values ranging from 9.6 to 55.7 μM [1]. This contrasts with Jun6504, which shows sub-micromolar EC₅₀ values against both EV-D68 (250 nM) and EV-A71 (502.4 nM) [2].

EV-D68 EV-A71 strain selectivity

Resistance Profile: Defined 2C-I227L Mutation Confers R523062 Resistance

Serial viral passage experiments with R523062 identified the 2C-I227L mutation as sufficient to confer drug resistance. Recombinant virus encoding 2C-I227L/Q322R double mutants exhibited a >13-fold increase in EC₅₀ (from 4.9 μM to 53.4 μM in CPE assay) [1]. Thermal shift binding assays confirmed R523062 binds to wild-type 2C and 2C-Q322R but not to 2C-I227L or the double mutant, establishing I227L as a critical resistance determinant [1]. This well-defined resistance signature provides a valuable control for target engagement studies that is not yet characterized for many investigational 2C inhibitors.

viral resistance 2C inhibitor target validation

Oncology Activity: R523062 (Compound 21) vs. Optimized Analog Compound 9 in MPNST Cells

In MPNST S462 cells, R523062 (compound 21) exhibits an IC₅₀ of 1.41 μM, while the optimized reversed amide derivative compound 9 achieves a 92-fold enhancement in potency with an IC₅₀ of 9.17 nM [1]. SAR analysis demonstrated that modifications to the pyridinyl group abolished activity (IC₅₀ > 50 μM), and the thiophene ring showed limited tolerance for substitution [1]. This quantitative SAR landscape defines the precise structural boundaries within which the scaffold retains functional activity, informing both chemical probe selection and lead optimization efforts.

MPNST IMPDH inhibition prodrug activation

Combination Synergy: Additive Effects with 2A Protease and Capsid Inhibitors

R523062 demonstrates additive antiviral activity when combined with mechanistically distinct EV-D68 inhibitors, specifically the viral 2A protease inhibitor telaprevir and the viral capsid VP1 inhibitor R856932 [1]. While quantitative synergy scores (e.g., combination index) are not reported in the primary characterization study, the absence of antagonism across these orthogonal mechanisms establishes R523062 as a compatible component for multi-target antiviral regimens—a property that may not be shared by 2C inhibitors with overlapping resistance profiles.

combination therapy antiviral synergy EV-D68

Procurement-Ready Application Scenarios for R523062 (314768-41-7) in EV-D68 and Oncology Research


EV-D68 Target Validation and Mechanism-of-Action Studies

R523062 is optimally deployed as a chemical probe to validate the viral 2C protein as a therapeutic target in EV-D68 infection models. Its single-digit micromolar EC₅₀ (2.3–6.4 μM) and well-characterized resistance mutation (2C-I227L) enable rigorous on-target versus off-target discrimination via recombinant virus controls [1]. The compound's additive activity with telaprevir and R856932 further supports its use in pathway epistasis experiments [1].

EV-D68 Strain Selectivity and Differential Antiviral Screening

Given its marked selectivity for EV-D68 over EV-A71 (EC₅₀ 2.3–6.4 μM vs. 9.6–55.7 μM) [1], R523062 serves as a strain-discriminating tool in comparative antiviral screens. Researchers studying clade-specific differences in 2C inhibitor susceptibility or seeking to differentiate EV-D68 from EV-A71 infection phenotypes can leverage this selectivity profile to reduce cross-reactivity confounds.

MPNST Prodrug Mechanism and NAD Salvage Pathway Studies

As compound 21, R523062 functions as a prodrug that is activated by NAMPT and NMNAT1 in the NAD salvage pathway to generate a toxic AD metabolite that inhibits IMPDH [2]. With an IC₅₀ of 1.41 μM against S462 MPNST cells and well-defined SAR showing strict pyridinyl group requirements, compound 21 is an essential reference scaffold for investigating tumor-activated IMPDH inhibition and for benchmarking next-generation derivatives [2].

SAR Benchmarking and Lead Optimization Reference

The extensive SAR characterization of the N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide scaffold—including the 92-fold potency enhancement of the reversed amide analog compound 9 (IC₅₀ = 9.17 nM) and the inactivity of pyridinyl-modified analogs (>50 μM) [2]—positions R523062 as a quantitative benchmark for medicinal chemistry campaigns targeting the NAD salvage pathway or viral 2C protein. Procurement of the parent compound enables direct comparison with novel derivatives in the same assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.